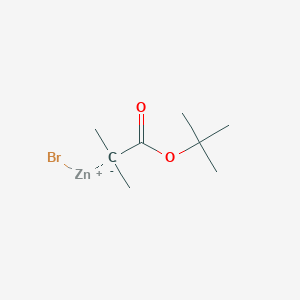
3-(6-Aminopyridin-3-yl)-4-fluorobenzonitrile, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Aminopyridin-3-yl)-4-fluorobenzonitrile, 95% (3-APFBN) is a synthetic compound used in various scientific research and laboratory experiments. It is a heterocyclic compound that contains a pyridine ring, a nitrile group, and a fluorobenzene group. It is produced by a chemical synthesis process and is used in a variety of applications, including drug development, organic chemistry, and biochemistry.
Mechanism of Action
3-(6-Aminopyridin-3-yl)-4-fluorobenzonitrile, 95% is a small molecule that can bind to proteins and enzymes, altering their structure and function. The binding of 3-(6-Aminopyridin-3-yl)-4-fluorobenzonitrile, 95% to a protein or enzyme can cause changes in its activity, such as increased or decreased activity. It can also affect the stability of the protein or enzyme, allowing it to be degraded or stabilized.
Biochemical and Physiological Effects
3-(6-Aminopyridin-3-yl)-4-fluorobenzonitrile, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of cholesterol and fatty acids, leading to reduced cholesterol and triglyceride levels. It has also been shown to inhibit the activity of enzymes involved in the synthesis of glucose, leading to reduced blood glucose levels. Additionally, 3-(6-Aminopyridin-3-yl)-4-fluorobenzonitrile, 95% has been shown to inhibit the activity of some cancer-causing enzymes, leading to reduced tumor growth.
Advantages and Limitations for Lab Experiments
3-(6-Aminopyridin-3-yl)-4-fluorobenzonitrile, 95% has several advantages for laboratory experiments. It is relatively inexpensive to produce and is easy to store. Additionally, it is a small molecule, so it can easily penetrate cells and bind to proteins and enzymes. One limitation of 3-(6-Aminopyridin-3-yl)-4-fluorobenzonitrile, 95% is that it can be toxic at high concentrations, so it must be used with caution.
Future Directions
There are a number of potential future directions for the use of 3-(6-Aminopyridin-3-yl)-4-fluorobenzonitrile, 95% in scientific research. It could be used to develop new drugs and treatments for a variety of diseases, including cancer and cardiovascular disease. It could also be used to study the structure and function of proteins and enzymes, leading to a better understanding of how these molecules work and how they can be manipulated. Additionally, 3-(6-Aminopyridin-3-yl)-4-fluorobenzonitrile, 95% could be used to study the effects of small molecules on cell signaling pathways, leading to a better understanding of how cells communicate and respond to external stimuli. Finally, 3-(6-Aminopyridin-3-yl)-4-fluorobenzonitrile, 95% could be used to study the effects of environmental toxins on cellular processes, leading to a better understanding of how these toxins can affect human health.
Synthesis Methods
3-(6-Aminopyridin-3-yl)-4-fluorobenzonitrile, 95% is synthesized from the reaction of 3-aminopyridine and 4-fluorobenzonitrile. The reaction is catalyzed by a base, such as sodium hydroxide or potassium carbonate, and is conducted in an organic solvent, such as ethanol or dimethylformamide. The reaction is typically run at a temperature of 70-90°C for 1-2 hours. The reaction yields a 95% pure product.
Scientific Research Applications
3-(6-Aminopyridin-3-yl)-4-fluorobenzonitrile, 95% has a variety of applications in scientific research. It is used in drug development as a substrate for the synthesis of novel compounds. It is also used in organic chemistry as a reagent in the synthesis of other compounds. In biochemistry, it is used as a model compound to study the structure and function of proteins and enzymes.
properties
IUPAC Name |
3-(6-aminopyridin-3-yl)-4-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3/c13-11-3-1-8(6-14)5-10(11)9-2-4-12(15)16-7-9/h1-5,7H,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFWMNOLTSSMHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C2=CN=C(C=C2)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Aminopyridin-3-YL)-4-fluorobenzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Methylene-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6329930.png)

![5-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6329933.png)





![5-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6329986.png)

